KCNQ2 Antagonist Activity: Head-to-Head with ML252
In the same automated patch clamp assay using CHO cells expressing human KCNQ2, (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate achieved an IC₅₀ of 70 nM [1]. Under identical conditions, the well-characterized KCNQ2 inhibitor ML252 [(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide] yielded an IC₅₀ of 69 nM [2]. The near-identical potency establishes this compound as a tool compound with comparable target engagement to ML252, while its distinct quinazoline-cyclohexyl scaffold offers an alternative chemotype for SAR exploration and scaffold-hopping campaigns [3].
| Evidence Dimension | KCNQ2 (Kv7.2) antagonism potency |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM |
| Comparator Or Baseline | ML252 (CHEMBL2164048), IC₅₀ = 69 nM |
| Quantified Difference | ΔIC₅₀ = 1 nM (equipotent within assay variability) |
| Conditions | Human KCNQ2 expressed in CHO cells; automated patch clamp electrophysiology; 3-min incubation |
Why This Matters
Equivalent potency to the benchmark inhibitor ML252 enables direct replacement in KCNQ2 pharmacology studies while providing a structurally distinct chemotype for intellectual property and selectivity optimization.
- [1] BindingDB, BDBM50395464: KCNQ2 IC₅₀ = 70 nM (automated patch clamp, CHO cells). View Source
- [2] Cheung, Y.Y.; Yu, H.; Xu, K.; et al. J. Med. Chem. 2012, 55, 6975–6979. ML252 IC₅₀ = 69 nM (automated patch clamp, CHO-KCNQ2 cells). View Source
- [3] Hodgetts, K.J. et al. Substituted quinazolin-4-ylamine analogues as modulators of capsaicin receptors. U.S. Patent 7,074,799, 2006. Quinazoline scaffold utility in ion channel modulation. View Source
